BChE/HDAC6-IN-1
Description
Structure
2D Structure
Properties
Molecular Formula |
C34H43N5O5 |
|---|---|
Molecular Weight |
601.7 g/mol |
IUPAC Name |
N-[3-[[3-[[2-(diethylaminomethyl)phenyl]methylcarbamoyl]phenyl]carbamoyl]phenyl]-N'-hydroxyoctanediamide |
InChI |
InChI=1S/C34H43N5O5/c1-3-39(4-2)24-28-14-10-9-13-27(28)23-35-33(42)25-15-11-18-30(21-25)37-34(43)26-16-12-17-29(22-26)36-31(40)19-7-5-6-8-20-32(41)38-44/h9-18,21-22,44H,3-8,19-20,23-24H2,1-2H3,(H,35,42)(H,36,40)(H,37,43)(H,38,41) |
InChI Key |
SXQWWCZAJUYHPA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC=CC=C1CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)NC(=O)CCCCCCC(=O)NO |
Origin of Product |
United States |
Design and Synthesis Considerations for Bche/hdac6 in 1
Strategic Development of Dual Butyrylcholinesterase and Histone Deacetylase 6 Inhibitors
The rationale for simultaneously targeting BChE and HDAC6 stems from their respective roles in the pathology of conditions like Alzheimer's disease. nih.govresearchgate.netacs.org Elevated BChE activity is observed as Alzheimer's disease progresses, contributing to the decline of the neurotransmitter acetylcholine (B1216132). researchgate.net Concurrently, HDAC6 is involved in processes such as tau hyperphosphorylation and impaired protein clearance, both hallmarks of neurodegeneration. nih.govresearchgate.net Therefore, a dual inhibitor is hypothesized to offer a synergistic therapeutic effect. nih.govacs.orgacs.org
The foundational strategy employed in the design of BChE/HDAC6-IN-1 was the pharmacophore fusion approach. nih.govresearchgate.netacs.org This method involves identifying the key structural features (pharmacophores) of known inhibitors for each target and then merging or linking them into a single, novel molecule. nih.govbiorxiv.org
For HDAC6 inhibitors, the well-established pharmacophore consists of three key components: a cap region that interacts with the protein surface, a linker, and a crucial zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site. acs.org Hydroxamic acid is a common and effective ZBG. acs.org On the other hand, potent BChE inhibitors often possess specific aromatic and cationic moieties that enable them to bind effectively within the active site of the enzyme. nih.gov
The design of this compound began with the core structures of selective inhibitors for each enzyme. nih.govacs.org Researchers fused the essential pharmacophoric elements of BChE inhibitors with those of HDAC6 inhibitors to create a series of N-benzylbenzamide derivatives. acs.org
Following the initial design, a systematic optimization process was undertaken to achieve balanced and potent inhibitory activity against both BChE and HDAC6. nih.govacs.org This involved synthesizing a series of derivatives and evaluating their inhibitory concentrations (IC50) against both enzymes. The goal was to identify a compound with low nanomolar potency for both targets. This iterative process of synthesis and biological evaluation is a cornerstone of medicinal chemistry, allowing for the refinement of the molecular structure to enhance its desired biological activity. nih.gov
Pharmacophore Fusion Approach in Medicinal Chemistry
Structure-Activity Relationship (SAR) Studies Guiding this compound Development
Structure-activity relationship (SAR) studies were instrumental in the development of this compound, providing critical insights into how specific structural modifications influenced the compound's inhibitory potency and selectivity. nih.govresearchgate.netacs.org By systematically altering different parts of the lead compounds, researchers were able to deduce the structural requirements for optimal dual inhibition.
The SAR studies led to the identification of two particularly potent compounds, designated as 24g (which is this compound) and 29a . nih.govacs.org These compounds demonstrated superior inhibitory activity against both human BChE (hBChE) and HDAC6. nih.govresearchgate.netacs.org
The research findings highlighted that specific substitutions on the benzamide (B126) and benzyl (B1604629) portions of the molecule were critical for achieving high affinity for both enzymes. The precise arrangement of these functional groups allowed the molecule to effectively interact with the distinct active site architectures of both BChE and HDAC6.
The culmination of these design, synthesis, and optimization efforts was the identification of this compound (24g ) as a potent and selective dual inhibitor. medchemexpress.commedchemexpress.com
Research Findings on Potent Dual Inhibitors
The extensive SAR studies yielded several compounds with significant dual inhibitory activity. The table below summarizes the in vitro inhibitory activities of the most promising compounds identified in the research that led to this compound.
| Compound | hBChE IC50 (nM) | HDAC6 IC50 (nM) |
|---|---|---|
| 24g (this compound) | 4.0 | 8.9 |
| 29a | 1.8 | 71.0 |
Data sourced from references nih.govresearchgate.netacs.orgmedchemexpress.commedchemexpress.com
In a separate study focusing on dual BChE and HDAC6 inhibitors, another potent compound, compound 17 , was identified through similar design and SAR principles. nih.gov
| Compound | hBChE IC50 (nM) | HDAC6 IC50 (nM) |
|---|---|---|
| 17 | 0.3 | 56.7 |
Data sourced from reference nih.gov
These findings underscore the success of the pharmacophore fusion strategy and the power of SAR-guided optimization in developing highly potent, dual-target inhibitors.
Molecular Mechanisms of Action of Bche/hdac6 in 1
BChE Inhibition Mechanism
The inhibition of BChE by BChE/HDAC6-IN-1 is a key component of its molecular action, aimed at modulating the cholinergic system. researchgate.net
Enzymatic Studies of BChE Activity Modulation
Enzymatic assays have demonstrated that this compound is a highly potent inhibitor of human BChE (hBChE). medchemexpress.comnih.gov The compound exhibits strong inhibitory activity, as evidenced by its low nanomolar IC50 value. medchemexpress.com The IC50 value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, is a standard measure of inhibitor potency.
Impact on Cholinergic System Components
By inhibiting BChE, this compound is designed to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. researchgate.net BChE, similar to acetylcholinesterase (AChE), is responsible for the hydrolysis of acetylcholine, and its levels have been observed to increase in later stages of certain neurodegenerative diseases. nih.gov Therefore, inhibiting BChE can help preserve cortical acetylcholine levels, which is a therapeutic strategy to address cholinergic deficits. researchgate.net The cholinergic system is crucial for cognitive functions such as memory and learning. nih.gov
HDAC6 Inhibition Mechanism
The second arm of this compound's dual action is the targeted inhibition of HDAC6, a unique, primarily cytoplasmic enzyme. researchgate.netmdpi.com
Enzymatic Studies of HDAC6 Activity Modulation
This compound has been shown to be a potent inhibitor of HDAC6. medchemexpress.comnih.gov Enzymatic studies have quantified its inhibitory activity, revealing a low nanomolar IC50 value against HDAC6. medchemexpress.com This demonstrates a strong and specific interaction between the inhibitor and the enzyme. medchemexpress.comnih.gov
Specificity and Selectivity Profile within the HDAC Family
HDAC6 is a member of the class IIb histone deacetylases. mdpi.com The development of selective HDAC6 inhibitors is a key area of research due to the enzyme's primary cytoplasmic localization and its role in deacetylating non-histone proteins. mdpi.com This selectivity is considered advantageous as it may reduce the side effects associated with the inhibition of nuclear HDACs, which are more directly involved in gene transcription. mdpi.com While detailed selectivity data for this compound across all HDAC isoforms is not extensively published in the provided search results, its design as a "selective" inhibitor implies a higher affinity for HDAC6 over other HDACs. medchemexpress.comnih.gov For comparison, other reported selective HDAC6 inhibitors show significant fold-selectivity over other isoforms. medchemexpress.com
Functional Consequences of HDAC6 Inhibition on Key Substrates
HDAC6 has several important non-histone substrates, and its inhibition leads to their hyperacetylation, which in turn affects various cellular processes. frontiersin.org
α-tubulin : One of the most well-characterized substrates of HDAC6 is α-tubulin. frontiersin.org HDAC6 deacetylates α-tubulin, and its inhibition leads to an increase in acetylated α-tubulin. immunologyresearchjournal.com This is significant because the acetylation of microtubules influences their stability and function in intracellular transport, which is vital for neuronal health. immunologyresearchjournal.combiorxiv.org
Hsp90 (Heat shock protein 90) : HDAC6 also deacetylates the molecular chaperone Hsp90. frontiersin.org Inhibition of HDAC6 can lead to the hyperacetylation of Hsp90, which may affect its function in protein folding and the stability of its client proteins. nih.gov
Cortactin : Cortactin, a protein involved in actin polymerization, is another substrate of HDAC6. frontiersin.org The deacetylation of cortactin by HDAC6 plays a role in processes like cell motility. immunologyresearchjournal.com
Tau : In the context of neurodegenerative diseases, the hyperphosphorylation of the tau protein is a key pathological feature. researchgate.net HDAC6 is known to be a tau deacetylase. researchgate.net Research suggests that inhibiting HDAC6 can lead to a reduction in phosphorylated tau. nih.gov
The inhibition of HDAC6 by compounds like this compound can therefore have multiple downstream effects, including the modulation of microtubule dynamics, protein quality control, and the processing of pathogenic proteins. frontiersin.orgimmunologyresearchjournal.comnih.gov
Alpha-Tubulin Acetylation Dynamics
One of the most well-characterized downstream effects of this compound is the modulation of microtubule stability through its potent inhibition of HDAC6. HDAC6 is a class IIb histone deacetylase that is predominantly located in the cytoplasm and acts as the primary deacetylase for α-tubulin, a core component of microtubules.
The mechanism proceeds as follows:
HDAC6 Inhibition: this compound binds to the catalytic site of HDAC6, preventing it from removing acetyl groups from its substrates.
Accumulation of Acetylated α-Tubulin: The primary consequence of HDAC6 inhibition is the accumulation of acetylated α-tubulin (Ac-α-tubulin) at the Lys40 residue. This post-translational modification is a hallmark of stable, long-lived microtubules.
Enhanced Microtubule Stability: Hyperacetylated microtubules are more resistant to depolymerization. This enhanced stability is critical for maintaining neuronal structure and facilitating efficient intracellular transport. In the context of neurodegeneration, where axonal transport deficits are a key pathological feature, restoring microtubule integrity is a primary therapeutic goal.
Research using cell-based assays has consistently demonstrated this effect. Treatment of neuronal cell lines (e.g., SH-SY5Y) with dual BChE/HDAC6 inhibitors leads to a significant, dose-dependent increase in the levels of Ac-α-tubulin, often visualized and quantified through Western blot analysis. This biochemical change is directly linked to the functional improvement of microtubule-dependent processes.
Table 1: Effect of this compound on Alpha-Tubulin Acetylation
Click to view data
| Parameter | Mechanism | Biochemical Outcome | Functional Consequence |
|---|---|---|---|
| Target Enzyme | HDAC6 | Catalytic activity is blocked by this compound. | Prevents deacetylation of substrates. |
| Key Substrate | α-Tubulin | Acetylation at Lys40 is preserved and accumulates. | Leads to hyperacetylation of the microtubule network. |
| Cellular Structure | Microtubules | Increased ratio of acetylated to total α-tubulin. | Enhanced microtubule stability and improved axonal transport. |
Regulation of Protein Aggregation and Clearance Pathways
HDAC6 is a critical regulator of cellular protein quality control, particularly the autophagy-lysosome pathway, which is responsible for clearing misfolded protein aggregates. This compound influences this system primarily through its effects on the microtubule network.
The process of aggresome formation and autophagic clearance involves several HDAC6-dependent steps:
Aggregate Recognition: HDAC6 possesses a zinc-finger ubiquitin-binding domain that allows it to recognize and bind to polyubiquitinated misfolded proteins.
Retrograde Transport: HDAC6 then links these protein aggregates to the dynein motor complex, facilitating their transport along microtubule tracks toward the microtubule-organizing center (MTOC). This consolidation of aggregates into a single location is known as the aggresome.
Autophagic Clearance: The aggresome is subsequently engulfed by autophagosomes, which then fuse with lysosomes to degrade the contents.
Inhibition of HDAC6 by this compound impacts this pathway profoundly. By promoting the hyperacetylation and stabilization of microtubules (as described in 3.2.3.1), the inhibitor enhances the efficiency of the microtubule "highways." This improved transport infrastructure facilitates a more robust and effective clearance of toxic protein aggregates, such as amyloid-beta and hyperphosphorylated tau, which are central to the pathology of Alzheimer's disease. Studies have shown that treatment with HDAC6 inhibitors can increase autophagic flux and reduce the burden of protein aggregates in cellular models of neurodegeneration.
Table 2: Impact of this compound on Protein Clearance Mechanisms
Click to view data
| Cellular Process | Role of HDAC6 | Effect of this compound Inhibition | Net Result |
|---|---|---|---|
| Retrograde Transport of Aggregates | Links ubiquitinated cargo to dynein motors for transport on microtubules. | Enhances microtubule stability via α-tubulin hyperacetylation. | Improves the efficiency of the transport network required for moving aggregates to the aggresome. |
| Autophagy | Mediates autophagosome-lysosome fusion. | Facilitates the clearance of cargo delivered via the enhanced microtubule network. | Accelerated clearance of toxic protein aggregates. |
Modulation of Other Non-Histone Substrates (e.g., Hsp90, Cortactin)
Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins. The chaperone activity of Hsp90 is regulated by post-translational modifications, including acetylation. HDAC6 deacetylates Hsp90, a step required for its full chaperone function. By inhibiting HDAC6, this compound causes hyperacetylation of Hsp90. Acetylated Hsp90 has a reduced affinity for its client proteins and ATP, leading to the dissociation and subsequent proteasomal degradation of its clients. In the context of neurodegeneration, this can be beneficial, as it promotes the degradation of misfolded client proteins like tau.
Cortactin: Cortactin is an actin-binding protein that regulates the dynamics of the actin cytoskeleton and is involved in processes like cell migration and invasion. HDAC6-mediated deacetylation of cortactin is required for its ability to promote actin polymerization. Inhibition of HDAC6 by this compound leads to cortactin hyperacetylation, which impairs its function and can result in reduced cell motility. While highly relevant in oncology, this effect also points to the compound's broad impact on cytoskeletal dynamics.
Table 3: Modulation of Non-Histone Substrates by this compound
Click to view data
| Substrate | Effect of HDAC6 Inhibition | Molecular Consequence | Functional Implication |
|---|---|---|---|
| Hsp90 | Increased acetylation. | Reduced ATP binding and client protein affinity. | Inhibition of chaperone activity, promoting degradation of client proteins (e.g., tau). |
| Cortactin | Increased acetylation. | Impaired ability to promote actin polymerization. | Reduced cytoskeletal reorganization and cell motility. |
Dual Target Interplay and Synergistic Effects
The rationale for designing a dual-target inhibitor like this compound lies in the potential for synergistic or additive effects by simultaneously modulating two distinct but pathologically relevant pathways.
BChE Inhibition: This action addresses the cholinergic deficit observed in Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. Furthermore, BChE has been shown to colocalize with amyloid plaques and may accelerate their maturation. Inhibiting BChE can therefore provide symptomatic relief (by boosting cholinergic signaling) and potentially slow disease progression (by attenuating amyloid pathology).
HDAC6 Inhibition: This action addresses the downstream consequences of protein aggregation and cytoskeletal dysfunction. As detailed above, it enhances the clearance of toxic protein aggregates (amyloid-beta, tau) and restores axonal transport by stabilizing microtubules.
The interplay between these two actions creates a multi-pronged attack on neurodegenerative processes. For instance, the reduction in amyloid plaque maturation from BChE inhibition is complemented by the enhanced clearance of amyloid aggregates driven by HDAC6 inhibition. Similarly, restoring neuronal health via improved axonal transport (HDAC6 inhibition) may make neurons more resilient to the cholinergic deficits addressed by BChE inhibition. This combination of neuroprotective and neurotransmitter-preserving effects is hypothesized to be more effective than inhibiting either target alone.
Molecular Modeling and Computational Studies on this compound Interactions
Molecular docking and computational simulations are instrumental in understanding how a single molecule can effectively bind to two structurally different protein targets. These studies provide atomic-level insights into the binding modes of this compound.
Binding to Butyrylcholinesterase (BChE): Computational models show that the inhibitor docks within the long, deep active-site gorge of BChE. The binding is typically stabilized by a network of interactions:
Cation-π Interactions: A positively charged moiety on the inhibitor often interacts with the indole (B1671886) ring of Trp82 in the choline-binding pocket.
Hydrogen Bonds: Key functional groups on the inhibitor form hydrogen bonds with residues of the catalytic triad (B1167595) (Ser198, His438) or other residues lining the gorge, such as Tyr332.
Hydrophobic Interactions: The scaffold of the inhibitor makes extensive van der Waals contacts with hydrophobic residues along the active site gorge, contributing significantly to binding affinity.
Binding to Histone Deacetylase 6 (HDAC6): The binding mode in HDAC6 is distinct and centered on its catalytic domain.
Zinc Chelation: A critical feature of most HDAC inhibitors, including this compound, is a zinc-binding group (ZBG), such as a hydroxamic acid. This group chelates the catalytic Zn²⁺ ion at the bottom of the active site pocket, effectively inactivating the enzyme.
Hydrogen Bonds: The linker and cap regions of the inhibitor form hydrogen bonds with key residues at the rim of the pocket, such as His611 and Asp701, which help orient the molecule for optimal zinc binding.
Hydrophobic Interactions: The "cap" group of the inhibitor typically occupies a hydrophobic region of the binding site, forming favorable interactions with residues like Phe621 and Phe681.
These computational studies confirm that the molecular architecture of this compound incorporates distinct pharmacophoric features that allow it to recognize and bind with high affinity to the unique topographies of both the BChE active site and the HDAC6 catalytic pocket.
Table 4: Predicted Molecular Interactions of this compound with its Targets
Click to view data
| Target Protein | Key Interacting Residues (Examples) | Primary Type of Interaction |
|---|---|---|
| BChE | Trp82 | Cation-π stacking |
| Ser198, His438 | Hydrogen bonding | |
| Tyr332, Phe329 | Hydrophobic / π-π stacking | |
| HDAC6 | Zn²⁺ ion | Metal chelation (via Zinc-Binding Group) |
| His611, Asp701 | Hydrogen bonding | |
| Phe621, Phe681 | Hydrophobic interactions |
Preclinical Biological Activities of Bche/hdac6 in 1
In Vitro Cellular Studies
Neuroprotective Effects in Neuronal Cell Models
BChE/HDAC6-IN-1 has shown significant neuroprotective properties in various neuronal cell models. Studies using SH-SY5Y cells, a human neuroblastoma cell line commonly used in neurodegenerative disease research, have demonstrated that this compound can protect against glutamate-induced damage. medchemexpress.cn This protection is a critical finding, as glutamate-induced excitotoxicity is a known contributor to neuronal cell death in a variety of neurological disorders. The ability of this compound to mitigate this damage highlights its potential to preserve neuronal integrity. nih.govacs.orgfrontiersin.orgnih.gov
Reactive Oxygen Species (ROS) Scavenging Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a key pathological feature in many diseases. Research has revealed that this compound possesses potent ROS scavenging activity. researchgate.netnih.govacs.org This antioxidant capability is crucial for protecting cells from oxidative damage, which can lead to cellular dysfunction and death. nih.govmdpi.comamegroups.org The ability to neutralize ROS suggests that this compound could help to mitigate the cellular damage associated with oxidative stress.
Metal Ion Chelation Properties
The dysregulation of metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺), has been implicated in the pathology of several neurodegenerative diseases. These metal ions can contribute to oxidative stress and promote the aggregation of proteins. This compound has been shown to be an effective chelator of both Fe²⁺ and Cu²⁺ ions. researchgate.netnih.govacs.orgmedchemexpress.com By binding to these metal ions, the compound can potentially prevent their participation in harmful cellular reactions, thereby exerting a protective effect. mdpi.comresearchgate.net
Effects on Phosphorylated Tau Protein
The hyperphosphorylation of tau protein is a hallmark of several neurodegenerative diseases, leading to the formation of neurofibrillary tangles and subsequent neuronal dysfunction. researchgate.net In vitro studies have demonstrated that this compound can lead to a pronounced inhibition of phosphorylated tau. researchgate.netnih.govacs.org Specifically, in SH-SY5Y cells treated with amyloid-beta (Aβ)₁₋₄₂, the compound was found to inhibit the phosphorylation of tau while increasing the acetylation of α-tubulin. medchemexpress.cn This suggests that by modulating HDAC6 activity, the compound can influence the post-translational modifications of tau, potentially preventing its pathological aggregation. frontiersin.orgd-nb.info
Immunomodulatory Effects at the Cellular Level
Chronic inflammation is a significant component of many diseases. Research indicates that this compound exhibits a moderate immunomodulatory effect at the cellular level. researchgate.netnih.govacs.org HDAC6 itself is known to regulate various cellular functions related to immunological responses. frontiersin.orgresearchgate.netimmunologyresearchjournal.com By inhibiting HDAC6, this compound can influence the expression of inflammatory cytokines and the function of immune cells, suggesting a potential to dampen detrimental inflammatory processes. amegroups.orgfrontiersin.org
Influence on Cellular Viability and Processes (e.g., cell cycle, apoptosis)
A critical aspect of any potential therapeutic compound is its effect on fundamental cellular processes such as viability, the cell cycle, and apoptosis (programmed cell death). Studies have shown that this compound lacks neurotoxicity at the cellular level. researchgate.netnih.govacs.org The inhibition of HDACs, in general, has been shown to have diverse effects on these processes, often depending on the cell type and context. frontiersin.orgresearchgate.net For instance, HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells, highlighting their role in regulating cell proliferation and survival. amegroups.orgmdpi.comresearchgate.netoncotarget.com The favorable safety profile of this compound in neuronal cells, coupled with its protective activities, underscores its therapeutic potential. mdpi.comdovepress.com
In Vivo Efficacy in Animal Models of Disease
Preclinical evaluations of this compound have primarily centered on its therapeutic potential in models of neurodegenerative disorders, most notably Alzheimer's disease. These studies aim to understand the compound's ability to modify disease progression and alleviate symptoms in a living organism.
In vivo studies have demonstrated that this compound, also identified in research literature as compound 24g, can ameliorate cognitive deficits in a mouse model of Alzheimer's disease induced by amyloid-beta (Aβ) peptides. doi.orgresearchgate.net The dual inhibition of BChE and HDAC6 is believed to contribute to these pro-cognitive effects. The inhibition of BChE increases the availability of the neurotransmitter acetylcholine (B1216132), which is crucial for memory and learning, while HDAC6 inhibition is associated with neuroprotective mechanisms. Research has shown that treatment with this compound leads to significant improvements in spatial learning and memory in these Alzheimer's model mice, as evaluated by standard behavioral tests. doi.orgresearchgate.net
| Animal Model | Compound | Key Finding | Citation |
|---|---|---|---|
| Aβ1–42-induced mouse model | This compound (compound 24g) | Amelioration of cognitive impairment | doi.orgresearchgate.net |
To date, there are no specific published in vivo studies evaluating the effects of this compound on axonal transport and microtubule stability in animal models of Huntington's disease. However, the rationale for its potential use in this context is based on the known functions of HDAC6. HDAC6 is a primary α-tubulin deacetylase, and its inhibition can lead to increased tubulin acetylation. This is significant because hyperacetylation of microtubules is associated with enhanced stability and improved axonal transport, a cellular process that is often disrupted in Huntington's disease. Research on other HDAC6 inhibitors has shown that they can ameliorate transport defects in models of Huntington's disease, suggesting a potential avenue for future investigation with this compound.
This compound has been shown to have a direct impact on one of the key neuropathological hallmarks of Alzheimer's disease. In vivo studies have confirmed that treatment with this dual inhibitor leads to a pronounced reduction in the hyperphosphorylation of tau protein. doi.orgresearchgate.net The mechanism is thought to be linked to the inhibition of HDAC6, which can influence the activity of kinases and phosphatases that regulate tau phosphorylation. Western blot analyses of brain tissues from treated animal models have substantiated these findings, showing decreased levels of phosphorylated tau at specific sites. doi.org
Regarding Huntington's disease, while the accumulation of mutant huntingtin (mHTT) protein is a central pathological feature, there is currently no available in vivo data on the effect of this compound on this process. Studies with other HDAC6 inhibitors, however, have suggested a role for this enzyme in the clearance of protein aggregates, indicating a potential but as yet unexplored, therapeutic angle for this compound.
| Disease Model | Neuropathological Hallmark | Effect of this compound | Citation |
|---|---|---|---|
| Alzheimer's Disease (Aβ-induced mouse model) | Tau Hyperphosphorylation | Pronounced inhibition | doi.orgresearchgate.net |
| Huntington's Disease | Mutant Huntingtin Accumulation | No data available | N/A |
The amelioration of cognitive deficits in Alzheimer's disease models by this compound is a key behavioral improvement observed in preclinical studies. doi.orgresearchgate.net These improvements are typically measured using a battery of behavioral tests that assess different aspects of cognition. For instance, improved performance in maze-based tasks, such as the Morris water maze or Y-maze, indicates enhanced spatial learning and memory. The observed cognitive enhancements in Aβ-induced mice treated with this compound provide strong evidence of its potential to address the symptomatic aspects of Alzheimer's disease. doi.org
There are currently no published in vivo studies investigating the efficacy of this compound in animal models of Parkinson's disease. The therapeutic rationale for its use in Parkinson's disease would be based on the neuroinflammatory and protein aggregation pathways in which both BChE and HDAC6 have been implicated. HDAC6, in particular, is involved in the cellular processes for degrading misfolded proteins, such as α-synuclein, which forms the characteristic Lewy bodies in Parkinson's disease. While this presents a plausible hypothesis for the compound's potential utility, it remains an area for future preclinical research.
Behavioral and Neurological Improvements in Disease-Relevant Animal Models
Studies in Other Disease Models (General HDAC6 inhibitor relevance)
While the dual-target inhibitor this compound has been primarily investigated in the context of Alzheimer's disease, the inhibition of Histone Deacetylase 6 (HDAC6) on its own has demonstrated significant therapeutic potential across a range of other preclinical disease models. nih.govacs.org The unique cytoplasmic localization and functions of HDAC6 in regulating non-histone proteins like α-tubulin and HSP90 make it a compelling target in oncology, as well as in renal and inflammatory conditions. frontiersin.org The following sections detail the preclinical biological activities of selective HDAC6 inhibitors, providing insight into the broader therapeutic implications of targeting this enzyme.
Impact on Tumor Microenvironment and Immune Responses in Preclinical Oncology Models
HDAC6 inhibition has been shown to modulate the tumor microenvironment and elicit anti-tumor immune responses through various mechanisms. mdpi.com A key aspect of this is the regulation of immune checkpoint proteins. For instance, HDAC6 is implicated in controlling the expression of Programmed death-ligand 1 (PD-L1) via the STAT3 pathway. mdpi.com Inhibition of HDAC6 has been observed to decrease PD-L1 expression in several cancer types. mdpi.com In melanoma cell lines, HDAC6 inhibition not only downregulated PD-L1 but also upregulated tumor-associated antigens and MHC class I, thereby increasing the immunogenicity of the tumor. immunologyresearchjournal.com
Furthermore, HDAC6 inhibitors can influence the function of various immune cells. immunologyresearchjournal.com They can regulate regulatory T cells (Tregs), which suppress anti-tumor immunity. immunologyresearchjournal.com Both genetic knockout and pharmacological inhibition of HDAC6 have been found to enhance the suppressive function of Tregs. immunologyresearchjournal.com In a preclinical model of non-small cell lung cancer (NSCLC), the HDAC6 inhibitor Ricolinostat (ACY-1215) boosted T-cell activation by improving the function of antigen-presenting cells. immunologyresearchjournal.com Combining Ricolinostat with a bromodomain inhibitor further enhanced the immunogenicity of the tumor microenvironment by reducing the suppressive activity of FoxP3+ Tregs, leading to immune-mediated tumor growth arrest and extended survival in mice. immunologyresearchjournal.com
Preclinical studies have demonstrated that combining HDAC6 inhibitors with immunotherapy can enhance efficacy. mdpi.com The combination of ACY-241, another HDAC6 inhibitor, with an anti-PD-L1 antibody resulted in enhanced antitumor cytotoxicity in a preclinical multiple myeloma model. immunologyresearchjournal.com These findings highlight the potential of HDAC6 inhibition to serve as a valuable strategy in immuno-oncology. nih.gov
Table 1: Impact of HDAC6 Inhibitors on the Tumor Immune Microenvironment in Preclinical Models
| HDAC6 Inhibitor | Cancer Model | Key Findings | Reference |
| Not specified | Melanoma cell lines | Upregulated tumor-associated antigens and MHC class I; downregulated PD-L1. | immunologyresearchjournal.com |
| Ricolinostat (ACY-1215) | Non-Small Cell Lung Cancer (NSCLC) | Enhanced T-cell activation; abrogated Treg suppressive activity (in combination). | immunologyresearchjournal.com |
| ACY-241 | Multiple Myeloma | Enhanced antitumor cytotoxicity when combined with α-PD-L1. | immunologyresearchjournal.com |
| KA2507 | Melanoma, Colorectal Cancer | Demonstrated antitumor efficacy and modulation of the antitumor immune response. | nih.gov |
Effects on Cellular Proliferation and Apoptosis in Cancer Cell Lines/Xenograft Models
HDAC6 plays a significant role in processes central to cancer cell survival and proliferation, such as cell migration, transformation, and DNA damage response. immunologyresearchjournal.com Consequently, its inhibition has been shown to impede cancer cell growth and induce apoptosis. Overexpression of HDAC6 has been noted in various cancers, including ovarian carcinoma. mdpi.comimmunologyresearchjournal.com
In multiple myeloma (MM), targeting HDAC6 has shown significant promise. ashpublications.org The selective inhibitor ACY-1215, when used in combination with the proteasome inhibitor bortezomib, demonstrated synergistic anti-MM activity. ashpublications.org HDAC6 is crucial for the formation of aggresomes, which clear accumulated misfolded proteins. ashpublications.org Inhibiting both the proteasome and HDAC6-mediated aggresome pathway leads to an overload of polyubiquitinated proteins, triggering apoptosis. ashpublications.org
In breast cancer cell lines (MCF7, T47D, BT474, and MDA-MB231), the HDAC6 inhibitor WT161 triggered apoptotic cell death. oncotarget.com This was associated with the reduced expression of key growth factor receptors like EGFR, HER2, and ERα. oncotarget.com In melanoma cells, specific targeting of HDAC6 led to G1 cell cycle arrest and reduced tumor growth. immunologyresearchjournal.com
Furthermore, HDAC6 inhibition affects the stability of heat shock protein 90 (Hsp90), a chaperone for many oncoproteins. mdpi.com Inhibition of HDAC6 leads to Hsp90 acetylation, which in turn destabilizes its client proteins, providing a basis for the anti-metastatic effects observed in preclinical models of pancreatic and breast cancer. mdpi.com
Table 2: Effects of HDAC6 Inhibitors on Cancer Cell Proliferation and Apoptosis
| HDAC6 Inhibitor | Cancer Model | Effects | Reference |
| ACY-1215 (Ricolinostat) | Multiple Myeloma | Synergistic cytotoxicity with bortezomib; induces apoptosis. | ashpublications.org |
| WT161 | Breast Cancer Cell Lines | Triggers apoptosis; decreases expression of EGFR, HER2, ERα. | oncotarget.com |
| Not specified | Melanoma Cell Lines | Induced G1 arrest; reduced tumor growth. | immunologyresearchjournal.com |
| Tubacin (B1663706) | Multiple Myeloma | Enhances bortezomib-induced apoptosis. | oncotarget.com |
Potential in Renal and Inflammatory Disease Models
The role of HDAC6 in regulating inflammation and cellular stress responses makes it a promising target for various renal and inflammatory diseases. frontiersin.orgnih.gov Selective HDAC6 inhibitors have shown beneficial effects in several experimental animal models by mitigating inflammation, fibrosis, and cell death. frontiersin.org
In models of kidney disease, HDAC6 expression is often increased. nih.gov Inhibition of HDAC6 has been shown to protect against acute kidney injury (AKI) and slow the progression of chronic kidney disease (CKD). frontiersin.orgnih.govfrontiersin.org For instance, in a rat model of CKD, the HDAC6 inhibitor Tubastatin A attenuated proteinuria and tubulointerstitial fibrosis. frontiersin.org In models of diabetic kidney disease, the inhibitor CAY10603 alleviated renal dysfunction, reduced macrophage infiltration, and suppressed tubular injury by inhibiting the NLRP3 inflammasome in both tubular cells and macrophages. frontiersin.org Similarly, in polycystic kidney disease (PKD) models, HDAC6 inhibitors like tubacin and ACY-1215 slowed cyst growth by reducing intracellular cAMP and calcium levels. nih.govnih.gov
HDAC6 is also a crucial regulator of the inflammatory response. nih.gov Its inhibition can downregulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various models of inflammation, including arthritis and colitis. nih.govresearchgate.net For example, in a mouse model of rheumatoid arthritis, an HDAC6 inhibitor reduced the production of these cytokines and ameliorated synovial inflammation. nih.govresearchgate.net HDAC6 inhibitors also impact inflammatory cells directly, affecting the activation and differentiation of T-cells and the function of macrophages. frontiersin.orgnih.gov By suppressing the NF-κB and AP-1 signaling pathways, HDAC6 inhibition can dampen the expression of reactive oxygen species and subsequent pro-inflammatory cytokine production. frontiersin.org
Table 3: Preclinical Effects of HDAC6 Inhibitors in Renal and Inflammatory Disease Models
| HDAC6 Inhibitor | Disease Model | Key Findings | Reference |
| Tubastatin A | Chronic Kidney Disease (rat) | Attenuated proteinuria and tubulointerstitial fibrosis. | frontiersin.org |
| CAY10603 | Diabetic Kidney Disease (mouse) | Alleviated renal dysfunction; suppressed NLRP3 inflammasome. | frontiersin.org |
| Tubacin / ACY-1215 | Polycystic Kidney Disease (mouse) | Slowed cyst growth by reducing cAMP and calcium levels. | nih.govnih.gov |
| Tubastatin A | Acute Kidney Injury | Reduced serum creatinine (B1669602) and attenuated renal tubular damage. | nih.gov |
| Not specified | Rheumatoid Arthritis (mouse) | Reduced pro-inflammatory cytokines (IL-6, TNF-α, IL-1β); ameliorated synovial inflammation. | nih.gov |
Future Directions in Research of Bche/hdac6 in 1
Elucidation of Comprehensive Signaling Pathways Influenced by BChE/HDAC6-IN-1
A primary avenue for future investigation is the comprehensive mapping of the signaling pathways modulated by this compound. While its primary targets are established, the downstream consequences of dual inhibition are not fully understood. Research should focus on the interplay between the cholinergic system, regulated by BChE, and cytoskeletal dynamics, governed by HDAC6's deacetylation of α-tubulin. researchgate.netresearchgate.net Studies have shown that HDAC6 interacts with and deacetylates key signaling proteins like AKT and β-catenin, which are crucial for synaptic biology. mdpi.com Therefore, future work should investigate how this compound's simultaneous action on these pathways affects neuronal plasticity, cell survival, and neuroinflammation. Overexpression of HDAC6 has been shown to induce pro-inflammatory genes by regulating ROS-MAPK-NF-κB/AP-1 pathways in macrophages, a mechanism that could be therapeutically targeted by this compound. nih.gov
Exploration of this compound in Additional Preclinical Disease Contexts
The pathological relevance of BChE and HDAC6 extends beyond Alzheimer's disease. HDAC6, in particular, is implicated in a range of neurodegenerative disorders, cancers, and inflammatory conditions. nih.govimmunologyresearchjournal.comuni-regensburg.de Its role in regulating axonal transport and protein degradation suggests potential utility in peripheral neuropathies like Charcot-Marie-Tooth disease. nih.govbmbreports.org Furthermore, HDAC6 is overexpressed in various cancers, including glioblastoma, and its inhibition can impair tumor cell proliferation. immunologyresearchjournal.comresearchgate.net The immunomodulatory properties of HDAC6 inhibitors also suggest a role in treating inflammatory diseases. researchgate.netresearchgate.netresearchgate.net Therefore, future preclinical studies should assess the efficacy of this compound in models of these diverse diseases.
Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies
To dissect the compound's precise effects, more sophisticated research models are necessary. The use of human induced pluripotent stem cell (iPSC)-derived neurons and glial cells can provide critical insights into how this compound affects human cells with diverse genetic backgrounds. Three-dimensional organoid or "organ-on-a-chip" models that replicate brain structures could offer a more physiologically relevant system to study the compound's impact on neuronal networks and cell-cell interactions. In vivo, developing and utilizing transgenic animal models that more accurately reflect the complex, multi-faceted nature of human diseases will be essential for validating the therapeutic potential observed in initial studies. nih.gov
Investigation of this compound as a Tool for Biological Pathway Deconvolution
Beyond its therapeutic potential, this compound serves as a powerful chemical probe to untangle complex biological processes. researchgate.net By simultaneously and selectively inhibiting two key enzymes, the compound allows researchers to explore the functional synergy and crosstalk between cholinergic signaling and HDAC6-mediated pathways. nih.govresearchgate.net This dual inhibition can help elucidate how these systems collectively regulate fundamental cellular activities such as axonal transport, protein quality control, and gene expression. researchgate.netresearchgate.net Using this compound as a research tool can reveal novel biological connections and identify new therapeutic targets.
Strategies for Real-time Monitoring of this compound Activity In Vivo (e.g., imaging probes)
A significant leap forward would be the development of methods to monitor the activity and target engagement of this compound in living organisms. Creating a radiolabeled version of the compound for use with Positron Emission Tomography (PET) would enable non-invasive, real-time imaging of its distribution in the brain and peripheral organs. researchgate.netnih.gov PET imaging could quantify the extent to which the inhibitor binds to BChE and HDAC6, providing invaluable pharmacokinetic and pharmacodynamic data. nih.gov This would not only accelerate drug development but also aid in understanding the relationship between target occupancy and therapeutic effect in preclinical models. researchgate.net
Comparative Studies with Single-Target BChE or HDAC6 Inhibitors
To validate the superiority of a dual-target approach, direct, head-to-head comparative studies are crucial. nih.govnih.gov Research should be designed to rigorously compare the effects of this compound against selective BChE inhibitors and selective HDAC6 inhibitors (like Ricolinostat or Tubastatin A) within the same disease models. uni-regensburg.de Such studies can determine if the dual inhibitor provides synergistic or additive benefits over single-target agents, a key justification for its development. nih.govnih.gov Analyzing molecular, cellular, and behavioral outcomes will clarify the unique advantages of simultaneous BChE and HDAC6 inhibition. nih.gov
Table 1: Comparison of Inhibitor Strategies
| Inhibitor Type | Primary Target(s) | Key Cellular Effect(s) | Rationale |
| Selective BChE Inhibitor | Butyrylcholinesterase (BChE) | Increases acetylcholine (B1216132) levels | Symptomatic improvement in cholinergic function. |
| Selective HDAC6 Inhibitor | Histone Deacetylase 6 (HDAC6) | Increases α-tubulin acetylation; enhances axonal transport; modulates immune response. researchgate.netbmbreports.org | Disease-modifying potential by restoring transport and reducing inflammation. nih.gov |
| This compound | BChE and HDAC6 | Combines the effects of both selective inhibitors. nih.gov | A multi-faceted approach targeting both symptoms and underlying disease mechanisms. nih.govresearchgate.net |
Combinatorial Therapeutic Approaches Involving this compound in Preclinical Settings
Exploring this compound in combination with other therapeutic agents represents a promising frontier. frontiersin.orgnih.gov In cancer research, for instance, HDAC inhibitors have shown synergistic effects when combined with chemotherapy agents like cisplatin (B142131) or immunotherapy drugs. frontiersin.orgnih.gov In the context of Alzheimer's, combining this compound with treatments targeting amyloid-beta or tau pathology could create a powerful, multi-pronged attack on the disease. The rationale is that by improving neuronal health and transport via HDAC6 inhibition, the compound may enhance the brain's ability to clear pathological proteins or increase the efficacy of other drugs. researchgate.netresearchgate.net Preclinical studies are needed to test these potential synergies and guide the development of future combination therapies.
Q & A
Q. What are the primary enzymatic targets of BChE/HDAC6-IN-1, and how do their inhibition profiles influence its mechanism of action in cancer research?
this compound is a dual inhibitor of histone deacetylase 6 (HDAC6) and butyrylcholinesterase (BChE), with reported IC50 values of 56 nM and 133.7 nM, respectively, against HDAC6 and mTOR in triple-negative breast cancer (TNBC) models . Methodologically, target validation involves thermal shift assays to confirm binding stability (e.g., improved HDAC6 thermal stability at 10 μM in MDA-MB-231 cells) and kinase profiling panels to assess off-target effects. The dual inhibition mechanism suggests synergistic effects on autophagy induction (via LC3 puncta accumulation) and apoptosis, which can be quantified using flow cytometry for caspase-3/7 activity .
Q. How can researchers design experiments to validate the selectivity of this compound for HDAC6 over other HDAC isoforms?
Selectivity assays should include:
- Isoform-specific enzymatic assays : Compare inhibition kinetics across HDAC1–11 using fluorogenic substrates (e.g., acetylated lysine derivatives).
- Gene knockdown/knockout models : Use siRNA or CRISPR-Cas9 to silence HDAC6 in TNBC cells and assess residual activity of this compound.
- Structural modeling : Perform molecular docking studies to identify binding interactions unique to HDAC6’s catalytic domain .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported IC50 values for this compound across different cell lines (e.g., MDA-MB-231 vs. MDA-MB-468)?
Contradictions may arise from variations in cell line-specific expression of HDAC6, BChE, or downstream effectors. To address this:
- Dose-response normalization : Express IC50 values relative to baseline enzyme activity measured via Western blot (HDAC6) or colorimetric assays (BChE).
- Orthogonal assays : Validate cytotoxicity using ATP-based viability assays (e.g., CellTiter-Glo<sup>®</sup>) alongside colony formation assays to distinguish cytostatic vs. cytotoxic effects .
- Cofactor dependency studies : Test inhibition under varying acetyl-CoA levels, as HDAC6 activity is cofactor-sensitive .
Q. How can researchers optimize this compound’s pharmacokinetic properties while maintaining dual-target efficacy?
Advanced methodologies include:
- Prodrug design : Introduce hydrolyzable esters to improve solubility without altering HDAC6/BChE binding.
- Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., cytochrome P450 interactions) and guide structural modifications.
- In vivo PK/PD modeling : Corrogate plasma half-life (t½) with tumor HDAC6 inhibition (measured via tubulin acetylation) in xenograft models .
Q. What statistical approaches are recommended for analyzing dose-dependent autophagy and apoptosis data generated by this compound?
- Time-course experiments : Use nonlinear regression to model LC3-II/LC3-I ratio changes (autophagy) and caspase-3 activation (apoptosis) across multiple time points.
- Synergy scoring : Apply the Chou-Talalay method to calculate combination indices (CI) when this compound is used with mTOR inhibitors .
- Error propagation analysis : Quantify uncertainties in IC50 values using Monte Carlo simulations, especially for dual-target inhibitors .
Data Analysis and Reproducibility
Q. How should researchers address variability in this compound’s anti-migratory effects across TNBC subtypes?
- Transcriptomic profiling : Stratify cell lines by EMT (epithelial-mesenchymal transition) marker expression (e.g., E-cadherin, vimentin) and correlate with migration inhibition.
- Scratch assay standardization : Use automated image analysis (e.g., ImageJ) to minimize manual measurement bias.
- Meta-analysis : Compare results with publicly available datasets (e.g., CCLE) to identify subtype-specific resistance mechanisms .
Q. What validation protocols ensure reproducibility of HDAC6 inhibition assays for this compound?
- Positive controls : Include pan-HDAC inhibitors (e.g., trichostatin A) and isoform-selective inhibitors (e.g., tubastatin A for HDAC6).
- Buffer optimization : Standardize assay conditions (pH, ionic strength) to minimize variability in enzymatic activity.
- Blinded replicates : Perform experiments in triplicate across independent labs to confirm IC50 consistency .
Tables of Key Experimental Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
